molecular formula C13H9ClN2O B12089085 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B12089085
M. Wt: 244.67 g/mol
InChI Key: QOVQLXIBONOBDW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile is an organic compound characterized by a chloro group, a methoxyphenyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinonitrile and 4-methoxybenzaldehyde.

    Reaction Conditions: A common method involves a condensation reaction under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The 2-chloronicotinonitrile is reacted with 4-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would result in biaryl or other complex structures.

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe or ligand in biological assays to study receptor-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The chloro and methoxy groups can enhance binding affinity and selectivity.

    Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, are crucial.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-phenylpyridine: Lacks the methoxy group, which can affect its reactivity and binding properties.

    2-Chloro-5-(4-hydroxyphenyl)nicotinonitrile: The hydroxy group can introduce different hydrogen bonding interactions compared to the methoxy group.

Uniqueness

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H9ClN2O/c1-17-12-4-2-9(3-5-12)11-6-10(7-15)13(14)16-8-11/h2-6,8H,1H3

InChI Key

QOVQLXIBONOBDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N

Origin of Product

United States

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